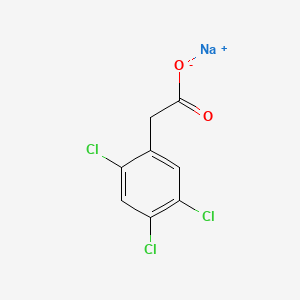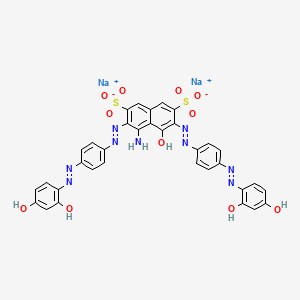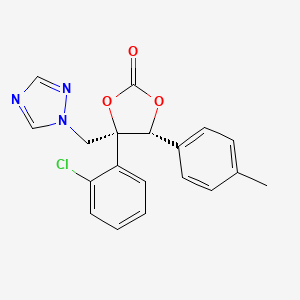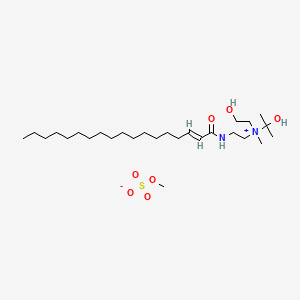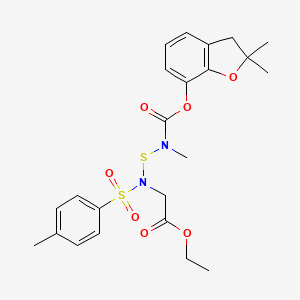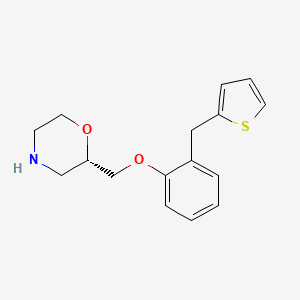
Teniloxazine, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Initially investigated as a neuroprotective and nootropic agent for the treatment of cerebrovascular insufficiency in the 1980s, it was ultimately developed and approved as an antidepressant . Teniloxazine acts as a potent norepinephrine reuptake inhibitor with fair selectivity over the serotonin and dopamine transporters, and also behaves as an antagonist of the 5-HT2A receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Teniloxazine involves several key steps:
Amide Formation: The reaction between 1-(Benzylamino)-3-{2-[(thiophen-2-yl)methyl]phenoxy}propan-2-ol and Chloroacetylchloride gives an intermediate compound.
Ring Closure: In the presence of sodium metal, the ring morpholine is closed.
Lactam Reduction: Reduction with lithium aluminium hydride affords 4-Benzyl-2-{2-[(thiophen-2-yl)methyl]phenoxy}methylmorpholine.
Urethane Formation: Treatment with Ethyl chloroformate gives the urethane.
Hydrolysis: Hydrolysis of the carbamate in the presence of barium hydroxide completes the synthesis of Teniloxazine.
Industrial Production Methods
Industrial production of Teniloxazine follows similar synthetic routes but involves scaling up the reactions and optimizing conditions for higher yields and purity. Strict quality control measures are essential to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Teniloxazine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminium hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: Used as a reference compound in studies of norepinephrine reuptake inhibitors.
Biology: Investigated for its effects on neurotransmitter systems and its potential neuroprotective properties.
Medicine: Approved as an antidepressant and studied for its potential use in treating cerebrovascular insufficiency and dementia
Industry: Used in the development of new pharmaceuticals and as a model compound in drug design.
Mechanism of Action
Teniloxazine exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing its levels in the synaptic cleft. It also has moderate effects on serotonin and dopamine reuptake and acts as an antagonist of the 5-HT2A receptor . These actions contribute to its antidepressant and neuroprotective properties.
Comparison with Similar Compounds
Similar Compounds
Bifemelane: Another norepinephrine reuptake inhibitor with neuroprotective properties.
Indeloxazine: Similar in structure and function, used for its antidepressant and neuroprotective effects.
Uniqueness
Teniloxazine is unique in its balanced inhibition of norepinephrine, serotonin, and dopamine reuptake, along with its antagonistic effects on the 5-HT2A receptor. This combination of actions makes it particularly effective as an antidepressant and neuroprotective agent .
Properties
CAS No. |
901119-84-4 |
|---|---|
Molecular Formula |
C16H19NO2S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(thiophen-2-ylmethyl)phenoxy]methyl]morpholine |
InChI |
InChI=1S/C16H19NO2S/c1-2-6-16(19-12-14-11-17-7-8-18-14)13(4-1)10-15-5-3-9-20-15/h1-6,9,14,17H,7-8,10-12H2/t14-/m0/s1 |
InChI Key |
OILWWIVKIDXCIB-AWEZNQCLSA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)COC2=CC=CC=C2CC3=CC=CS3 |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




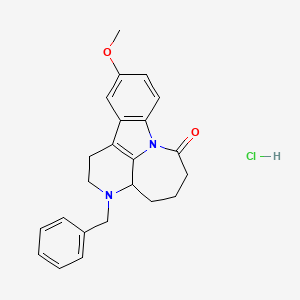
![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)
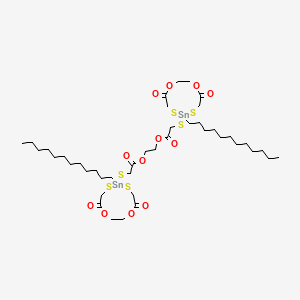
![3-[N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;sulfate](/img/structure/B12713640.png)
